molecular formula C14H23ClN2O B3099481 N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353984-43-6

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3099481
CAS No.: 1353984-43-6
M. Wt: 270.80
InChI Key: TUUOYOOZDFHILQ-UHFFFAOYSA-N
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Description

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C14H23ClN2O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methoxybenzyl group and two amine groups.

Scientific Research Applications

Synthesis and Characterization

  • N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it's involved in the formation of Schiff-base macrocyclic complexes, which are studied for their structural and chemical properties (Keypour, Azadbakht, & Khavasi, 2008).

Polymer Science

  • This compound plays a role in the development of polyimides and polyamides. It has been used in creating organosoluble polyimides with excellent thermal stability and good mechanical properties (Yang, Su, & Hsiao, 2004).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been synthesized for potential use in Alzheimer's disease therapy. These compounds show significant affinity for metal ions, which is hypothesized to disrupt aberrant metal-peptide interactions in Alzheimer's (Storr et al., 2009).

Enzyme Catalysis

  • The compound has been used in studies related to enzyme catalysis. For example, its derivatives have been employed in enantioselective transesterification catalyzed by Lipase B from Candida antarctica, producing pure enantiomers of specific acetates (Brunet, Zarevúcká, Wimmer, & Legoy, 1999).

Crystallography and Molecular Structure

  • The compound is also significant in crystallography for understanding molecular structures and interactions. It's involved in the study of molecular structures of isomeric diamines, revealing insights into intermolecular interactions such as C–H⋯N and π⋯π contacts (Lai, Mohr, & Tiekink, 2006).

Catalysis and Reaction Studies

  • This chemical is utilized in studying various catalytic reactions, such as peroxidative bromination and oxygenation of organic compounds, demonstrating its role in advancing understanding of catalytic mechanisms (Si, Drew, & Mukherjea, 2011).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

**Major Products Formed

Properties

IUPAC Name

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOYOOZDFHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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